molecular formula C12H12O4 B15156718 3-(p-Ethoxybenzoyl) acrylic acid

3-(p-Ethoxybenzoyl) acrylic acid

Cat. No.: B15156718
M. Wt: 220.22 g/mol
InChI Key: WKIKNOMECIZQHQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)acrylic acid is an organic compound with the molecular formula C12H12O4. This compound is characterized by its ethoxybenzoyl group attached to an acrylic acid moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethoxybenzoyl)acrylic acid typically involves the reaction of 4-ethoxybenzoic acid with an acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxybenzoyl)acrylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 3-(4-ethoxybenzoyl)acrylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the ethoxy or carboxylic acid groups, leading to a variety of functionalized products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acid derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Functionalized derivatives with different substituents at the ethoxy or carboxylic acid positions.

Scientific Research Applications

3-(4-Ethoxybenzoyl)acrylic acid has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and other biological targets.

  • Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-ethoxybenzoyl)acrylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its natural reaction. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

3-(4-Ethoxybenzoyl)acrylic acid is similar to other compounds with benzoyl and acrylic acid moieties, such as:

  • 4-Ethoxybenzoic acid: Lacks the acrylic acid moiety.

  • Acrylic acid: Lacks the ethoxybenzoyl group.

  • 4-Ethoxybenzoyl chloride: A related compound used in different chemical reactions.

Uniqueness: The presence of both the ethoxybenzoyl group and the acrylic acid moiety in 3-(4-ethoxybenzoyl)acrylic acid makes it unique and versatile for various applications, distinguishing it from its related compounds.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIKNOMECIZQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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